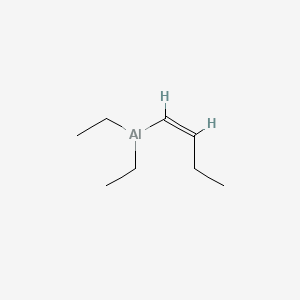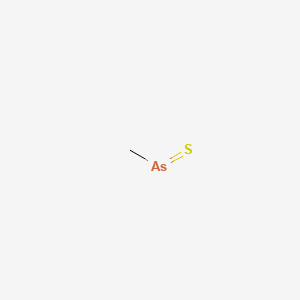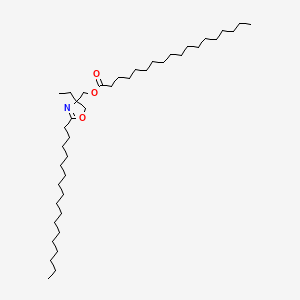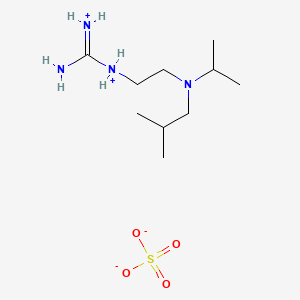
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) is a heterocyclic compound that belongs to the pyrazinone family Pyrazinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) typically involves the use of acyclic building blocks. One common method is the cyclization of α-amino acid-derived units. This process often requires specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) include other pyrazinone derivatives and nitrogen-containing heterocycles such as pyrazoles and imidazoles .
Uniqueness
What sets 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1,3,3,5-tetramethyl-2H-pyrazin-6-one |
InChI |
InChI=1S/C8H14N2O/c1-6-7(11)10(4)5-8(2,3)9-6/h5H2,1-4H3 |
InChI-Schlüssel |
SHUKIJFGXBAYKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(CN(C1=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)

